molecular formula C12H13ClO B2388828 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one CAS No. 78027-49-3

7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one

Cat. No.: B2388828
CAS No.: 78027-49-3
M. Wt: 208.69
InChI Key: FFLAYUVNHXJJIH-UHFFFAOYSA-N
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Description

7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one is an organic compound with the molecular formula C12H13ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one typically involves the chlorination of 3,3-dimethyl-2,4-dihydronaphthalen-1-one. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 7-chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-ol.

    Substitution: Formation of 7-methoxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one.

Scientific Research Applications

7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one involves its interaction with specific molecular targets. The chlorine atom and the dimethyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3,4-dihydronaphthalen-1-one
  • 6-Chloro-3,4-dihydronaphthalen-1-one
  • 3,4-Dihydro-7-(methylthio)naphthalen-1-one

Uniqueness

7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one is unique due to the presence of two methyl groups at the 3rd position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

7-chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c1-12(2)6-8-3-4-9(13)5-10(8)11(14)7-12/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLAYUVNHXJJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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